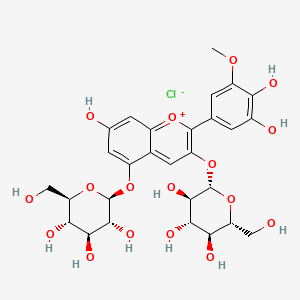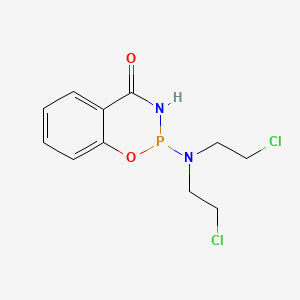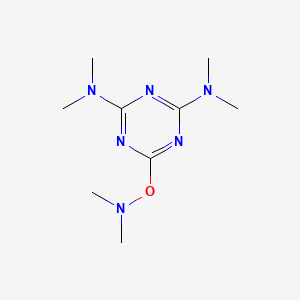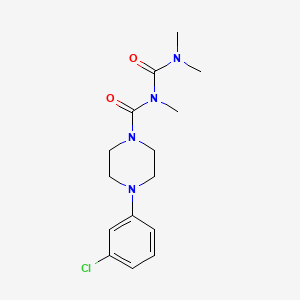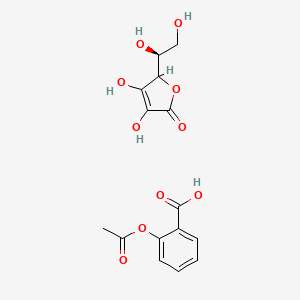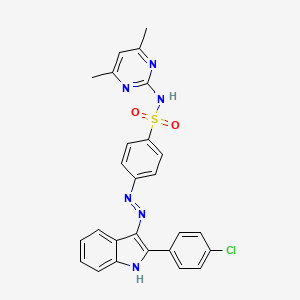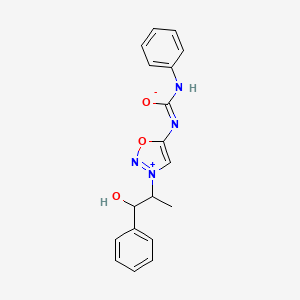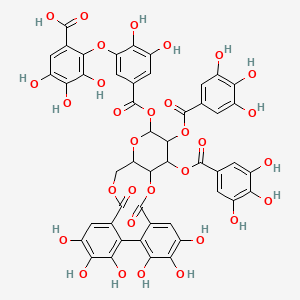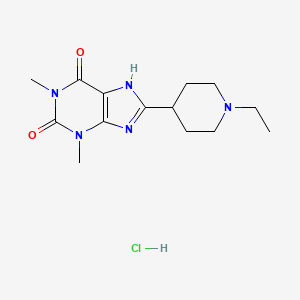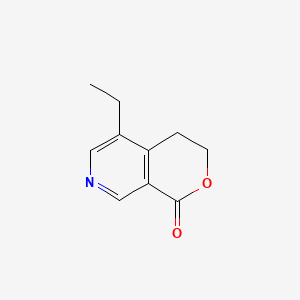
Dihydrogentianine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogentianine is an alkaloid compound isolated from the plant species Gentiana turkestanorum and Gentiana olivieri
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogentianine can be synthesized through the dehydrogenation of gentianine. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired product. The synthetic route typically includes the following steps:
Isolation of Gentianine: Gentianine is isolated from the plant sources using solvent extraction methods.
Dehydrogenation: The isolated gentianine undergoes dehydrogenation in the presence of catalysts such as manganese dioxide or potassium permanganate to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to isolate gentianine, which is then subjected to dehydrogenation under optimized conditions to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Dihydrogentianine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form gentianamine.
Substitution: The compound can undergo substitution reactions with different reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of gentianamine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Dihydrogentianine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: This compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of dihydrogentianine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The compound may influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Gentianine: The parent compound from which dihydrogentianine is derived.
Gentianamine: A reduced form of this compound.
Gentianadine: Another alkaloid isolated from the same plant sources.
Uniqueness
This compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Properties
CAS No. |
1089710-06-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-ethyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h5-6H,2-4H2,1H3 |
InChI Key |
CGEYWBNDAOZQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC2=C1CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
